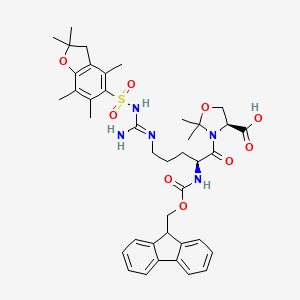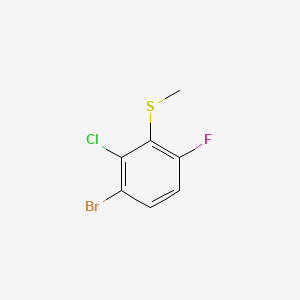![molecular formula C11H21NO3 B6286667 tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate CAS No. 2370967-14-7](/img/structure/B6286667.png)
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is an organic compound that features a tert-butyl group, a cyclopentyl ring with a hydroxyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the molecule . The reaction conditions often require a catalyst, such as a manganese complex, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Reduction: The carbamate group can be reduced to form amines under specific conditions.
Substitution: The hydroxyl group on the cyclopentyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts are commonly used for the oxidation of the tert-butyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.
Substitution: Various nucleophiles can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Primary alcohols are the major products formed from the oxidation of the tert-butyl group.
Reduction: Amines are the major products formed from the reduction of the carbamate group.
Substitution: Different cyclopentyl derivatives are formed depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors . The hydroxyl group on the cyclopentyl ring can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
- tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, while the hydroxyl group on the cyclopentyl ring allows for hydrogen bonding interactions. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

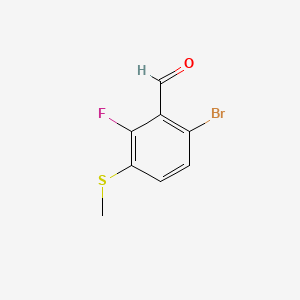
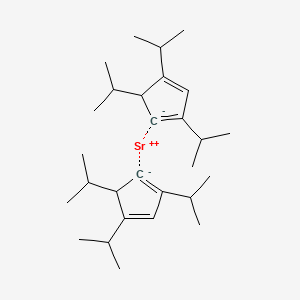
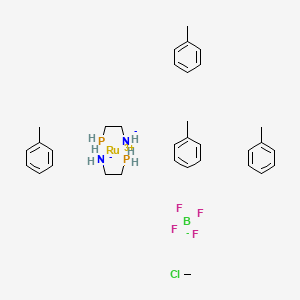
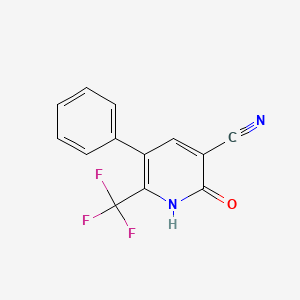
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
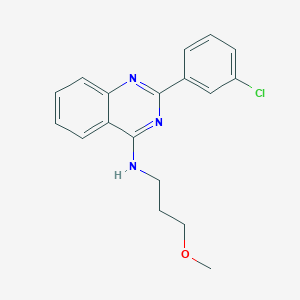
![3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine](/img/structure/B6286635.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)](/img/structure/B6286646.png)
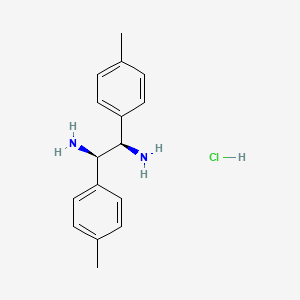
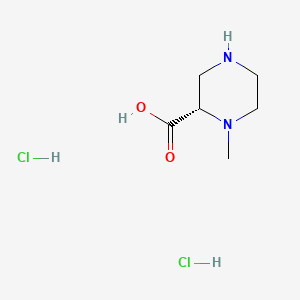
![(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide](/img/structure/B6286673.png)
